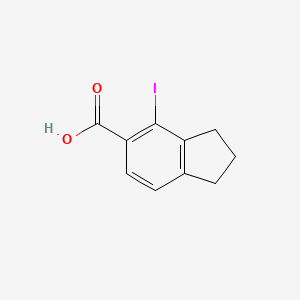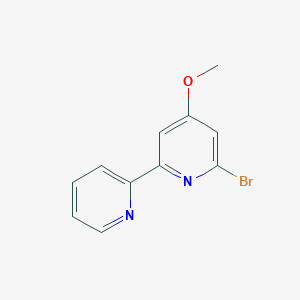
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is an organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring. For 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine, specific starting materials and conditions would be tailored to introduce the methylsulfonyl group and the amine functionality.
-
Sulfonylation: : The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions. This involves reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
-
Amination: : The amine group can be introduced through various amination reactions, such as reductive amination or nucleophilic substitution, depending on the available functional groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the amine functionality. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced forms like sulfides or thiols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their wide range of activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities, particularly due to the presence of the methylsulfonyl group, which can enhance its biological interactions.
Medicine
In medicine, indole derivatives are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, leveraging its structural features to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine would depend on its specific application. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by their aromatic and functional groups. The methylsulfonyl group could enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylindole: Lacks the methylsulfonyl group, making it less reactive in certain chemical contexts.
5-Methylsulfonylindole: Similar but lacks the additional methyl groups, which can influence its steric and electronic properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to distinct biological activities.
Uniqueness
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is unique due to the combination of its methylsulfonyl group and the dimethyl substitution on the indole ring. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other indole derivatives.
Eigenschaften
Molekularformel |
C11H16N2O2S |
|---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
3,3-dimethyl-1-methylsulfonyl-2H-indol-5-amine |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2)7-13(16(3,14)15)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 |
InChI-Schlüssel |
IHVZHMDYQIQVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C2=C1C=C(C=C2)N)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



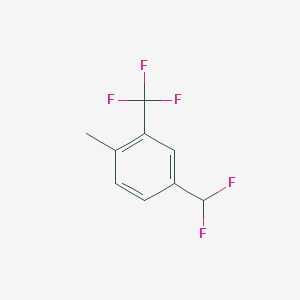
![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
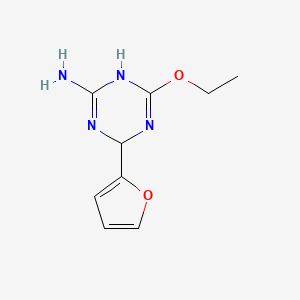

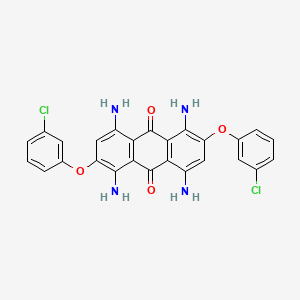


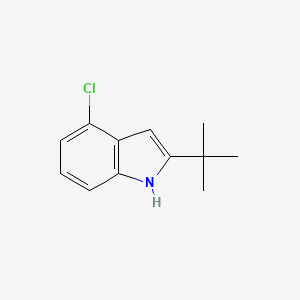
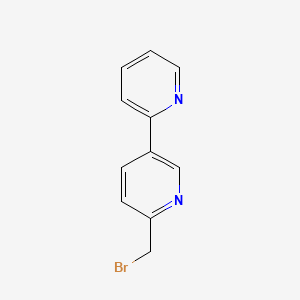
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
